2-((3-Aminopropyl)amino)propanethiol dihydrochloride
Description
Properties
CAS No. |
23831-22-3 |
|---|---|
Molecular Formula |
C6H18Cl2N2S |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
2-(3-aminopropylamino)propane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C6H16N2S.2ClH/c1-6(5-9)8-4-2-3-7;;/h6,8-9H,2-5,7H2,1H3;2*1H |
InChI Key |
CPLQLYDHVGNBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)NCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 1-chloropropane-2-thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may include additional steps such as crystallization and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopropyl)amino)propanethiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Substituted amines and thiols.
Scientific Research Applications
Biochemical Applications
1.1. Enzyme Inhibition and Modulation
The compound has been investigated for its potential role as a modulator of chemokine receptors. Research indicates that derivatives of this compound can act as selective inhibitors of specific pathways involved in immune responses, making them candidates for therapeutic applications in treating autoimmune diseases and inflammatory conditions .
1.2. Sensing Platforms
The functionalization of nanoporous anodic aluminum oxide (NAA) platforms with amino-thiol molecules, including 2-((3-Aminopropyl)amino)propanethiol dihydrochloride, has been explored for creating sensitive biosensors. These platforms can detect various biomolecules through surface chemistry modifications, enhancing the sensitivity and specificity of detection methods in biomedical diagnostics .
Pharmaceutical Applications
2.1. Drug Development
The compound has been studied for its pharmacological properties, particularly in the context of developing new therapeutic agents targeting phosphatidylinositol 3-kinase (PI3K) pathways implicated in cancer and autoimmune diseases. Its ability to modulate these pathways suggests potential use in developing drugs for blood cancers such as leukemia .
2.2. Antimicrobial Activity
Research has shown that compounds similar to 2-((3-Aminopropyl)amino)propanethiol dihydrochloride exhibit antimicrobial properties. This makes them suitable candidates for further investigation as antimicrobial agents or preservatives in pharmaceutical formulations .
Material Science Applications
3.1. Surface Coating Technologies
The compound's thiol group allows it to form self-assembled monolayers on gold surfaces, which is crucial for creating advanced materials with tailored surface properties. This application is significant in the development of biosensors and nanotechnology where surface chemistry plays a pivotal role .
3.2. Nanomaterials Functionalization
In material science, the ability to functionalize nanoparticles with amino-thiol groups has been explored for enhancing the properties of nanomaterials used in drug delivery systems and targeted therapies . The modification of nanocarriers with such compounds can improve their stability and interaction with biological systems.
Case Studies
Mechanism of Action
The mechanism of action of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction is crucial for its applications in enzyme inhibition and protein modification .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related aminothiols and derivatives, focusing on pharmacological roles, stability, and chemical properties.
Table 1: Key Properties of 2-((3-Aminopropyl)amino)propanethiol Dihydrochloride and Analogues
Pharmacological and Chemical Differences
Amifostine (WR-2721) vs. WR-1065 Dihydrochloride Mechanism: Amifostine is a phosphorothioate prodrug requiring dephosphorylation by alkaline phosphatase in tissues to release WR-1065. The latter directly acts as a thiol antioxidant . Administration: Amifostine is administered intravenously, while WR-1065 dihydrochloride is used in experimental settings due to its instability in vivo . Stability: WR-1065’s thiol group is prone to oxidation, necessitating storage in airtight, frozen conditions. The dihydrochloride salt mitigates degradation compared to the free thiol form .
Amifostine Disulfide
- Formed via oxidation of WR-1065, this dimer exhibits reduced radioprotective activity but serves as a stability reference standard in pharmaceutical quality control .
Research Findings
- WR-1065 Dihydrochloride : Demonstrated superior cellular uptake compared to Amifostine in vitro due to its smaller size and charged dihydrochloride form .
- Amifostine : Clinical trials confirm its efficacy in reducing cisplatin-induced nephrotoxicity and radiation-induced xerostomia, though side effects (e.g., hypotension) limit use .
- Stability Studies : WR-1065 dihydrochloride retains >98% purity under frozen storage, while its disulfide form dominates at room temperature .
Biological Activity
2-((3-Aminopropyl)amino)propanethiol dihydrochloride, with the molecular formula C₆H₁₈Cl₂N₂S, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 221.19 g/mol
- IUPAC Name : 1-Propanethiol, 2-[(3-aminopropyl)amino]-, dihydrochloride
- Chemical Structure : The compound features a propanethiol backbone with an amino group attached to a propyl chain, contributing to its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to 2-((3-Aminopropyl)amino)propanethiol dihydrochloride exhibit significant anticancer activity. For instance, derivatives of thalidomide have shown potent growth inhibition in cancer cell lines, highlighting the potential of thiol-containing compounds in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Effect on Tumor Cells |
|---|---|---|---|
| Thalidomide Derivative A | HCT116 (Colorectal) | 10 | Inhibits growth |
| Thalidomide Derivative B | MDA-MB-231 (Breast) | 15 | Inhibits motility |
| 2-((3-Aminopropyl)amino)propanethiol dihydrochloride | TBD | TBD | TBD |
The biological activity of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride is hypothesized to involve:
- Inhibition of Key Signaling Pathways : Similar compounds have been observed to alter the localization and levels of phosphoproteins critical for cell signaling, suggesting a mechanism that disrupts cancer cell proliferation .
- Cytotoxic Effects : The presence of thiol groups may enhance the compound's ability to interact with cellular components, leading to increased cytotoxicity against malignant cells.
Study on Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various thiol-containing compounds, including those structurally related to 2-((3-Aminopropyl)amino)propanethiol dihydrochloride. The findings indicated that these compounds could significantly inhibit cell growth in various cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM depending on the specific structure and substituents .
Investigation into Toxicity
A toxicity assessment highlighted potential concerns regarding skin sensitization and irritation associated with thiol compounds. This assessment is crucial for understanding the safety profile of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 2-((3-Aminopropyl)amino)propanethiol dihydrochloride, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route is the reaction of 3-chloropropanethiol with 3-aminopropylamine under reflux in ethanol, followed by hydrochloric acid treatment to form the dihydrochloride salt. Key conditions include:
Q. Table 1: Synthesis Methods for Analogous Thiol-Amine Compounds
| Precursor | Amine Source | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-Chloropropanethiol | Hydroxylamine hydrochloride | Reflux, 6h, ethanol | 65-70% | |
| 2,3-Dibromopropanol | Potassium phthalimide | Fusion, 120°C, 12h | ~50% |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Elemental Analysis:
- FTIR:
- Identify -SH (2550 cm⁻¹), -NH₂ (3300 cm⁻¹), and -NH (1640 cm⁻¹) stretches .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage:
- Handling:
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Systematic Stability Studies:
- Use HPLC or UV-Vis to monitor degradation kinetics at pH 2–10 .
- Include control experiments with antioxidants (e.g., TCEP) to isolate pH effects .
- Data Reconciliation:
- Cross-validate with Arrhenius plots to assess temperature-dependent degradation .
- Compare with structurally similar compounds (e.g., 3-(Aminooxy)-1-propanethiol HCl) to identify trends .
Q. Table 2: Stability of Thiol-Amine Derivatives
| Compound | Stable pH Range | Degradation Pathway | Source |
|---|---|---|---|
| 3-(Aminooxy)-1-propanethiol HCl | 5–7 | Disulfide formation | |
| 2-((3-Ethylaminopropyl)amino)ethanethiol | 4–8 | Thiol oxidation |
Q. How can this compound be utilized in studying enzyme inhibition mechanisms, particularly for PLP-dependent enzymes?
Methodological Answer:
- Experimental Design:
- Enzyme Assays: Measure activity of PLP-dependent enzymes (e.g., aminotransferases) with/without the compound .
- Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Structural Studies:
- X-ray Crystallography to visualize binding interactions with the enzyme active site .
Q. Table 3: Inhibition Parameters for Analogous Compounds
| Compound | Enzyme Targeted | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| 3-(Aminooxy)-1-propanethiol HCl | Alanine transaminase | 12.3 | Non-competitive | |
| Aminooxyacetic acid | GABA transaminase | 8.7 | Competitive |
Q. What are the methodological challenges in synthesizing this compound with high enantiomeric purity, and how can they be addressed?
Methodological Answer:
- Challenges:
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
